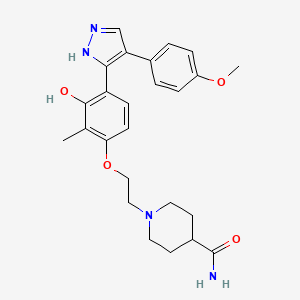
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide is an intriguing and complex organic compound with diverse applications in scientific research. This compound is known for its unique molecular structure, which consists of multiple functional groups that enable a range of chemical reactions and interactions, making it valuable in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide involves multi-step chemical reactions that require specific reagents and conditions to ensure high yield and purity. The general synthetic route includes:
Formation of the 4-(4-methoxyphenyl)-1H-pyrazol-3-yl intermediate by reacting 4-methoxybenzaldehyde with hydrazine and acetic acid under reflux conditions.
Synthesis of the 3-hydroxy-4-(4-methoxyphenyl)-1H-pyrazole by the cyclization of the intermediate.
Reaction of the hydroxy compound with 2-methylphenol under basic conditions to form the ether linkage.
Coupling of the resulting compound with piperidine-4-carboxamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like HOBt (hydroxybenzotriazole) to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate large volumes. Key factors include optimizing reaction conditions, such as temperature, pressure, and solvent use, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis equipment may also be utilized to streamline the process and ensure consistency in product quality.
化学反应分析
Types of Reactions
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: : Reduction of the carbonyl groups to alcohols using reducing agents like NaBH4 (sodium borohydride).
Substitution: : Halogenation of the aromatic ring using electrophilic halogenating agents like NBS (N-bromosuccinimide).
Common Reagents and Conditions
Common reagents used for these reactions include oxidizing agents (PCC), reducing agents (NaBH4), and halogenating agents (NBS). Reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvent systems, and catalysts to ensure efficient and selective reactions.
Major Products Formed
Major products formed from these reactions depend on the specific functional group transformations. For instance:
Oxidation of the hydroxy group forms a ketone.
Reduction of the ketone forms a secondary alcohol.
Halogenation of the aromatic ring introduces halogen substituents, resulting in halogenated derivatives.
科学研究应用
This compound has numerous applications in scientific research, including:
Chemistry: : Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory, analgesic, and anti-cancer properties.
Industry: : Utilized in the development of new materials and chemicals with specialized functions.
作用机制
The mechanism of action of 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide involves interactions with specific molecular targets and pathways. The compound can:
Bind to enzymes or receptors, modifying their activity and resulting in downstream biological effects.
Interfere with signal transduction pathways, leading to altered cellular responses.
Inhibit or activate specific biochemical pathways, depending on its structural features and the nature of the target.
相似化合物的比较
Compared to other similar compounds, 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, enabling diverse chemical and biological activities. Similar compounds include:
1-(2-(3-hydroxy-4-(4-(4-hydroxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide
1-(2-(3-hydroxy-4-(4-(4-aminophenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide
1-(2-(3-hydroxy-4-(4-(4-nitrophenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide
These compounds share similar core structures but differ in substituent groups, resulting in varied reactivity and applications. The uniqueness of this compound lies in its methoxyphenyl substituent, which imparts distinct chemical properties and potential biological activities.
属性
IUPAC Name |
1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-16-22(33-14-13-29-11-9-18(10-12-29)25(26)31)8-7-20(24(16)30)23-21(15-27-28-23)17-3-5-19(32-2)6-4-17/h3-8,15,18,30H,9-14H2,1-2H3,(H2,26,31)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGANKADQXYCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=C(C=C3)OC)OCCN4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-methyl-4-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)
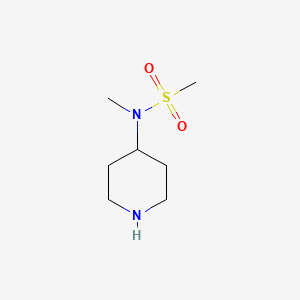
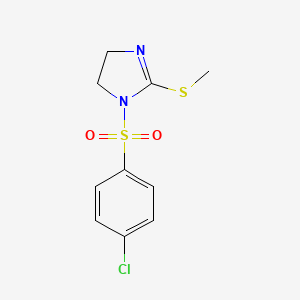
![ethyl 2-oxo-7-(2-phenylethyl)-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2497218.png)
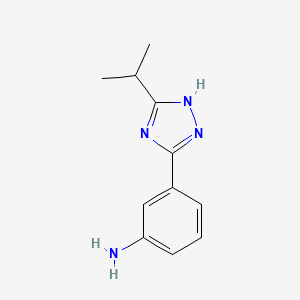
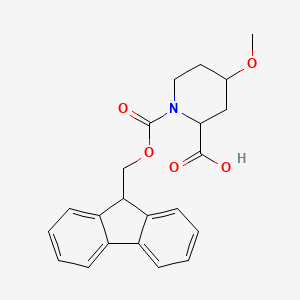

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)
![N-(2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2497226.png)
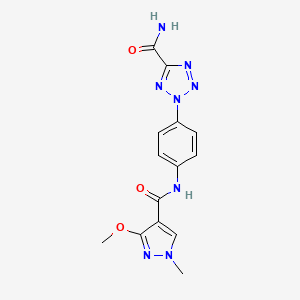
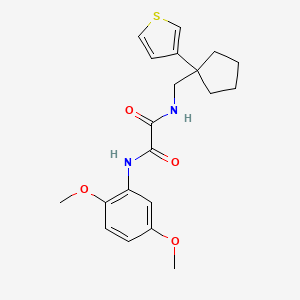
![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)
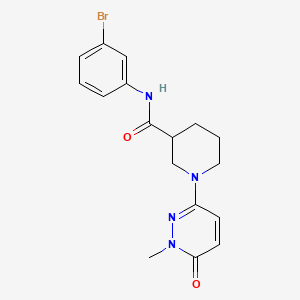
![6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2497238.png)
